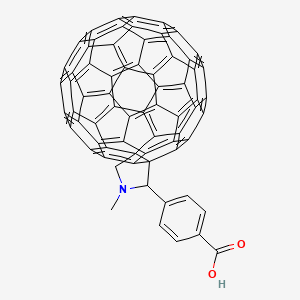
Pyrrol-2'-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrol-2’-yl)benzoic acid is a heterocyclic aromatic organic compound that features a pyrrole ring fused to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrol-2’-yl)benzoic acid typically involves the condensation of a carboxylic acid with a pyrrole derivative. One common method is the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of Pyrrol-2’-yl)benzoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings.
化学反応の分析
Types of Reactions: Pyrrol-2’-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Pyrrol-2’-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of organic dyes, conjugated polymers, and optoelectronic materials.
作用機序
The mechanism of action of Pyrrol-2’-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Pyrrolone: A versatile lead compound for designing bioactive agents with diverse biological activities.
Pyrrolidinone: Another five-membered lactam with prominent pharmaceutical effects.
Uniqueness: Pyrrol-2’-yl)benzoic acid stands out due to its unique combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C70H11NO2 |
|---|---|
分子量 |
897.8 g/mol |
InChI |
InChI=1S/C70H11NO2/c1-71-6-69-63-56-49-37-29-20-11-9-10-12-15(11)24-31(29)39-40-32(24)30-21(12)23-19-14(10)17-16-13(9)18-22(20)35(37)43-41-27(18)25(16)33-34-26(17)28(19)42-44-36(23)38(30)50-52(40)61(60(63)51(39)49)65-58(50)55(44)59-48(42)46(34)53-45(33)47(41)57(54(43)56)64(69)62(53)66(59)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |
InChIキー |
NUFJNRMCYBYCAM-UHFFFAOYSA-N |
正規SMILES |
CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C%10C9=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C7C6=C%15C6=C%16C7=C%18C%10=C(C2(C1C1=CC=C(C=C1)C(=O)O)C7=C65)C1=C2C(=C4C8=C31)C%11=C%12C2=C%17%10)C%14=C%139 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


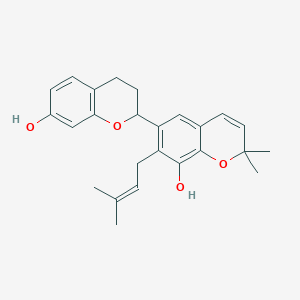
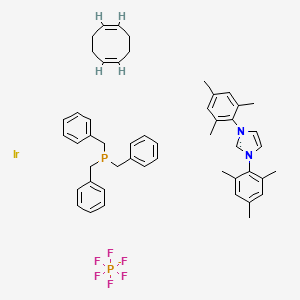
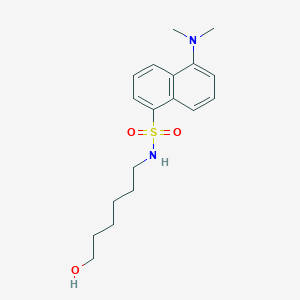
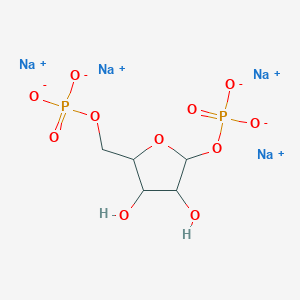
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
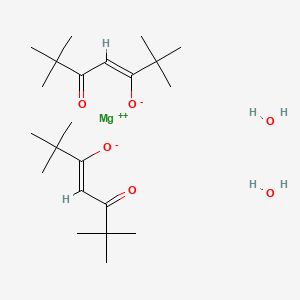
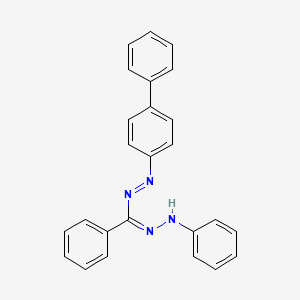
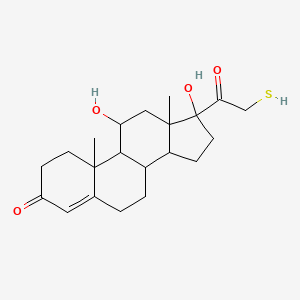

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
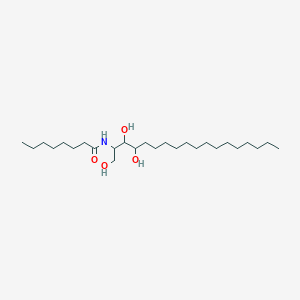

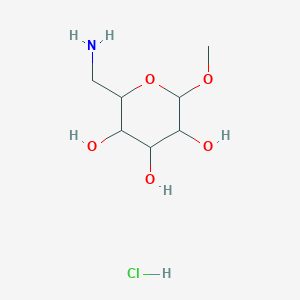
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
